molecular formula C9H12N2 B2844524 4-methyl-N-prop-2-enylpyridin-2-amine CAS No. 446061-18-3

4-methyl-N-prop-2-enylpyridin-2-amine

Cat. No. B2844524
CAS RN: 446061-18-3
M. Wt: 148.209
InChI Key: RIGWSMMVXIKKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-prop-2-enylpyridin-2-amine, commonly known as MP2A, is a chemical compound that belongs to the class of pyridine amines. It is a potent and selective ligand for α7 nicotinic acetylcholine receptors (nAChRs), which are important targets for the treatment of various neurological and psychiatric disorders. MP2A has gained significant attention in recent years due to its potential therapeutic applications and its role in understanding the mechanism of action of α7 nAChRs.

Mechanism of Action

MP2A acts as a positive allosteric modulator of α7 4-methyl-N-prop-2-enylpyridin-2-amine, which are ionotropic receptors that are widely expressed in the brain and other tissues. Activation of α7 4-methyl-N-prop-2-enylpyridin-2-amine by MP2A results in the influx of calcium ions into the cells, leading to the activation of various signaling pathways that are involved in synaptic plasticity, neurotransmitter release, and neuronal survival. The precise molecular mechanism of MP2A's action on α7 4-methyl-N-prop-2-enylpyridin-2-amine is still under investigation.
Biochemical and Physiological Effects:
MP2A has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the suppression of inflammation. MP2A has also been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and enhance neuroprotection in animal models of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

MP2A has several advantages for lab experiments, including its high potency and selectivity for α7 4-methyl-N-prop-2-enylpyridin-2-amine, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also some limitations associated with the use of MP2A in lab experiments, including its limited solubility in aqueous solutions and its relatively short half-life in vivo.

Future Directions

There are several future directions for research on MP2A, including the optimization of its synthesis and purification methods, the development of more selective and potent analogs, and the investigation of its therapeutic potential in various neurological and psychiatric disorders. MP2A can also be used as a tool compound to study the role of α7 4-methyl-N-prop-2-enylpyridin-2-amine in various physiological and pathological processes, including synaptic plasticity, learning and memory, and neuroinflammation. Finally, the development of more advanced imaging techniques can help to elucidate the precise molecular mechanism of MP2A's action on α7 4-methyl-N-prop-2-enylpyridin-2-amine in vivo.

Synthesis Methods

MP2A can be synthesized using various methods, including the reductive amination of 4-methylpyridine with 2-propen-1-amine, followed by purification using column chromatography. Another method involves the reaction of 4-methylpyridine with 2-chloro-1-propene, followed by reduction with sodium borohydride. The purity and yield of MP2A can be optimized by modifying the reaction conditions and purification methods.

Scientific Research Applications

MP2A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Preclinical studies have shown that MP2A can improve cognitive function, reduce inflammation, and enhance neuroprotection in animal models of these disorders. MP2A has also been used as a tool compound to study the role of α7 4-methyl-N-prop-2-enylpyridin-2-amine in various physiological and pathological processes.

properties

IUPAC Name

4-methyl-N-prop-2-enylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-3-5-10-9-7-8(2)4-6-11-9/h3-4,6-7H,1,5H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGWSMMVXIKKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-prop-2-enylpyridin-2-amine

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